molecular formula C10H12FNO B1485852 2-(3-Fluorophenyl)-2-methylpropanamide CAS No. 1823867-47-5

2-(3-Fluorophenyl)-2-methylpropanamide

Cat. No. B1485852
CAS RN: 1823867-47-5
M. Wt: 181.21 g/mol
InChI Key: FDKOFRPCRYMRCJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methylpropanamide, also known as 3-Fluoro-2-methylpropionamide, is a versatile organic compound with a wide range of applications in the fields of scientific research, drug development, and industrial synthesis. It is a white crystalline solid with a molecular weight of 148.14 g/mol and a melting point of 131-132°C. This compound is soluble in water, ethanol, and other organic solvents, and is stable under normal conditions.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methylpropanamide is used as a starting material for many organic syntheses and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of various fluorinated compounds, such as fluorinated derivatives of amino acids, peptides, and nucleosides. Additionally, it has been used as a reagent for the synthesis of various organic compounds, such as esters, amides, and amines.

Mechanism of Action

2-(3-Fluorophenyl)-2-methylpropanamide is an organic compound that can act as either a nucleophile or an electrophile. As a nucleophile, it can react with electrophiles to form new covalent bonds, while as an electrophile it can react with nucleophiles to form new covalent bonds. This makes it a useful reagent for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-2-methylpropanamide has been used in studies of the biochemical and physiological effects of fluorinated compounds. Studies have shown that this compound can modulate the activity of enzymes involved in the metabolism of fatty acids and lipids, as well as the expression of genes involved in the regulation of inflammation. Additionally, it has been used to study the effects of fluorinated compounds on the activity of the immune system.

Advantages and Limitations for Lab Experiments

2-(3-Fluorophenyl)-2-methylpropanamide is a versatile reagent that is widely used in organic synthesis and scientific research. Its advantages include its low cost, ease of use, and high reactivity. However, it is important to note that this compound is toxic and should be handled with care. Additionally, due to its high reactivity, it should be stored in a dry, cool place away from light and heat.

Future Directions

The potential applications of 2-(3-Fluorophenyl)-2-methylpropanamide are vast, and there are many possibilities for future research. For example, further studies could be conducted to explore the effects of this compound on the activity of other enzymes and genes, as well as its potential use in the development of new drugs and agrochemicals. Additionally, research could be conducted to explore the use of this compound as a catalyst for organic syntheses, as well as its potential use in the synthesis of other fluorinated compounds. Finally, further studies could be conducted to explore the potential applications of this compound in industrial processes, such as the production of specialty chemicals.

properties

IUPAC Name

2-(3-fluorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKOFRPCRYMRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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